Naphthalene, 1,8-bis(4-methylphenyl)-
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Overview
Description
Naphthalene, 1,8-bis(4-methylphenyl)- is an organic compound with the molecular formula C24H20 It is a derivative of naphthalene, where two 4-methylphenyl groups are substituted at the 1 and 8 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1,8-bis(4-methylphenyl)- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material and 4-methylbenzyl chloride as the alkylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
- Naphthalene + 4-methylbenzyl chloride + AlCl3 → Naphthalene, 1,8-bis(4-methylphenyl)-
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1,8-bis(4-methylphenyl)- undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
- Oxidation : KMnO4 in acidic or neutral medium.
- Reduction : LiAlH4 in anhydrous ether.
- Substitution : Halogens in the presence of a Lewis acid catalyst.
- Oxidation : Formation of carboxylic acids or quinones.
- Reduction : Formation of corresponding alcohols or hydrocarbons.
- Substitution : Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1,8-bis(4-methylphenyl)- has several applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Naphthalene, 1,8-bis(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds:
- 1,8-Bis(dimethylamino)naphthalene : Known for its high basicity and unique structural properties.
- 1,8-Naphthalimide derivatives : Used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness: Naphthalene, 1,8-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in various fields, from chemistry to industry, highlight its versatility and potential for further research.
Properties
IUPAC Name |
1,8-bis(4-methylphenyl)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20/c1-17-9-13-19(14-10-17)22-7-3-5-21-6-4-8-23(24(21)22)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJRJNEPQBZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484458 |
Source
|
Record name | Naphthalene, 1,8-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58541-18-7 |
Source
|
Record name | Naphthalene, 1,8-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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